Cas no 2138041-34-4 (2-butyl-5,5-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-amine)

2-Butyl-5,5-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-amine is a fluorinated indazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of difluorine atoms at the 5-position enhances the compound's metabolic stability and lipophilicity, which may improve bioavailability. The butyl substituent at the 2-position contributes to steric bulk, potentially influencing binding affinity in target interactions. This scaffold is of interest for the development of bioactive molecules, particularly in the exploration of enzyme inhibitors or receptor modulators. Its well-defined structure and functional group versatility make it a valuable intermediate for synthetic modifications in drug discovery programs.
2-butyl-5,5-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-amine structure
2138041-34-4 structure
Product Name:2-butyl-5,5-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-amine
CAS No:2138041-34-4
MF:C11H17F2N3
MW:229.269589185715
CID:6312176
PubChem ID:165469468
Update Time:2025-10-28

2-butyl-5,5-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2138041-34-4
    • 2-butyl-5,5-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-amine
    • EN300-784217
    • Inchi: 1S/C11H17F2N3/c1-2-3-6-16-10(14)8-7-11(12,13)5-4-9(8)15-16/h2-7,14H2,1H3
    • InChI Key: LOELGCRCBWPBSC-UHFFFAOYSA-N
    • SMILES: FC1(CCC2C(=C(N)N(CCCC)N=2)C1)F

Computed Properties

  • Exact Mass: 229.13905388g/mol
  • Monoisotopic Mass: 229.13905388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 43.8Ų

2-butyl-5,5-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-amine Pricemore >>

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Additional information on 2-butyl-5,5-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-amine

2-butyl-5,5-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-amine: A Comprehensive Overview

The compound 2-butyl-5,5-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-amine (CAS No. 2138041-34-4) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the indazole derivative family and features a unique combination of functional groups that contribute to its distinct chemical properties. Recent advancements in synthetic chemistry have enabled researchers to explore its synthesis, characterization, and potential uses in depth.

Indazoles are heterocyclic compounds characterized by a fused benzene ring and an imidazole ring. The presence of a butyl group at the 2-position and two fluorine atoms at the 5-position in this compound introduces steric and electronic effects that can influence its reactivity and biological activity. The tetrahydro structure at positions 4,5,6,7 adds further complexity to the molecule's geometry, potentially enhancing its stability or solubility depending on the context of its application.

Recent studies have focused on the synthesis of 2-butyl-5,5-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-amine using various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions to construct the indazole core. This method not only provides high yields but also allows for precise control over the substitution pattern of the molecule. The introduction of fluorine atoms at the 5-position has been achieved through nucleophilic aromatic substitution or electrophilic fluorination techniques, depending on the specific conditions required.

The chemical structure of this compound plays a crucial role in determining its properties. The indazole ring is known for its aromaticity and ability to participate in hydrogen bonding due to the presence of nitrogen atoms. The butyl group introduces hydrophobicity into the molecule, which could be advantageous in certain applications such as drug delivery or material science. The fluorine atoms at the 5-position are expected to enhance electronic communication within the molecule and potentially improve its bioavailability if used in pharmaceutical contexts.

From a pharmacological perspective, indazole derivatives have shown promise in targeting various biological pathways. For instance, some analogs have demonstrated anti-inflammatory and antioxidant activities due to their ability to scavenge free radicals and inhibit enzymes like cyclooxygenase (COX). The presence of fluorine atoms in 2-butyl-5,5-difluoro... may further modulate these activities by altering the molecule's lipophilicity or receptor binding affinity.

Recent research has also explored the potential of this compound as a building block for more complex molecules. Its tetrahydro structure makes it an attractive candidate for further functionalization through methods such as alkylation or acylation. Such modifications could expand its utility in fields ranging from agrochemicals to advanced materials.

In terms of industrial applications, indazoles are increasingly being utilized in organic electronics due to their ability to act as electron-deficient aromatic systems. The fluorinated derivative 2-butyl... may exhibit enhanced charge transport properties when incorporated into materials like organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). This potential is currently under investigation by several research groups focusing on next-generation electronic materials.

The synthesis and characterization of CAS No. 2138041-34-4 represent significant milestones in heterocyclic chemistry. Its unique combination of functional groups positions it as a versatile platform for further exploration across multiple disciplines. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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